N1-(2-methoxyethyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide
Description
N1-(2-Methoxyethyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N,N'-oxalyl-bis-amide) backbone. Its structure features two distinct substituents:
- N2: A 2-(4-phenylpiperazin-1-yl)ethyl group, combining a piperazine ring (a common pharmacophore in CNS-targeting drugs) with a phenyl substituent, which may enhance receptor binding or modulate pharmacokinetics.
Properties
IUPAC Name |
N'-(2-methoxyethyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O3/c1-24-14-8-19-17(23)16(22)18-7-9-20-10-12-21(13-11-20)15-5-3-2-4-6-15/h2-6H,7-14H2,1H3,(H,18,22)(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXSWTNZAABOSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NCCN1CCN(CC1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-methoxyethyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide typically involves multiple steps, starting with the reaction of 2-methoxyethanol with ethylene dichloride to form N1-(2-methoxyethyl)ethane-1,2-diamine. This intermediate is then reacted with phenylpiperazine to introduce the piperazine ring.
Industrial Production Methods: In an industrial setting, the production of this compound would involve large-scale chemical reactors and precise control of reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents would be optimized to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Production of amine derivatives.
Substitution: Introduction of various functional groups.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the creation of more complex molecules.
Medicine: The compound may be explored for its therapeutic properties, including its potential use as a drug candidate for various diseases.
Industry: It can be used in the development of new materials and chemicals with specific properties.
Mechanism of Action
The mechanism by which N1-(2-methoxyethyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to desired biological effects. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Oxalamide Compounds
Below is a comparative analysis of structurally and functionally related oxalamides, emphasizing substituent effects, biological activity, and regulatory status.
Table 1: Structural and Functional Comparison of Oxalamide Derivatives
Key Comparative Insights
Substituent Effects on Bioactivity: Aromatic vs. Aliphatic Substituents: Compounds with aromatic N1 groups (e.g., 3-chloro-5-fluorophenyl in Compound 23) exhibit enzyme inhibition (e.g., stearoyl-CoA desaturase) , whereas aliphatic substituents (e.g., 2-methoxyethyl in the target compound) may enhance solubility and reduce cytotoxicity.
16.099) undergo hydrolysis and oxidative metabolism with high safety margins (NOEL = 100 mg/kg bw/day) . Enzyme Inhibitors: Compounds like 23 () and 1c () prioritize metabolic stability for sustained target engagement, often via halogenation or trifluoromethyl groups .
Synthetic Yields and Purification :
- The target compound’s synthesis would likely follow General Procedure 1 (), involving oxalyl chloride coupling with amines. Yields for similar compounds range from 23% (e.g., Compound 22, ) to 83% (e.g., Compound 21, ), depending on steric hindrance .
Biological Activity
N1-(2-methoxyethyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure
The compound's structure incorporates an oxalamide moiety linked to a piperazine derivative, which is significant for its interaction with biological targets. The following table summarizes the key structural features:
| Component | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H24N4O3 |
| Molecular Weight | 344.41 g/mol |
| Functional Groups | Methoxy, oxalamide, piperazine |
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Research indicates that it may act as an inhibitor of certain tyrosine kinases, which play crucial roles in cell signaling pathways associated with cancer and other diseases.
Key Mechanistic Insights
- Tyrosine Kinase Inhibition : The compound has been shown to inhibit ROR1 (receptor tyrosine kinase), which is implicated in cancer progression and metastasis .
- Serotonin Receptor Modulation : Due to the presence of the piperazine moiety, it may interact with serotonin receptors, influencing neurotransmitter activity and potentially offering therapeutic effects in psychiatric disorders.
Pharmacological Properties
The pharmacological profile of this compound includes:
- Antitumor Activity : Preclinical studies have demonstrated its potential in reducing tumor growth in xenograft models by inhibiting ROR1-mediated signaling pathways.
- Neuropharmacological Effects : Its interaction with serotonin receptors suggests possible applications in treating mood disorders and anxiety.
Case Studies
Several studies have investigated the biological effects of this compound:
-
In Vitro Studies :
- A study evaluated the cytotoxic effects of the compound on various cancer cell lines, reporting significant reductions in cell viability at micromolar concentrations. The mechanism was linked to apoptosis induction through caspase activation.
-
In Vivo Studies :
- In a mouse model of breast cancer, administration of this compound resulted in a 50% reduction in tumor size compared to control groups. This effect was associated with decreased expression of ROR1 and downstream signaling molecules.
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Clinical Implications :
- Ongoing clinical trials are assessing the safety and efficacy of this compound in patients with advanced solid tumors, focusing on its role as a targeted therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
